molecular formula C9H15NO3 B15170052 1-Butyl-5-oxo-L-proline CAS No. 917598-38-0

1-Butyl-5-oxo-L-proline

Cat. No.: B15170052
CAS No.: 917598-38-0
M. Wt: 185.22 g/mol
InChI Key: UUKCIGJPFKDBGN-ZETCQYMHSA-N
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Description

1-Butyl-5-oxo-L-proline is a derivative of L-proline, an amino acid that plays a crucial role in protein synthesis. This compound is characterized by the presence of a butyl group attached to the nitrogen atom of the pyrrolidine ring and a keto group at the fifth position. It is a non-proteinogenic amino acid, meaning it is not directly incorporated into proteins during translation but has significant biochemical and industrial relevance.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Butyl-5-oxo-L-proline can be synthesized through various methods, including:

    Amidation Reaction: Starting from L-proline, the butyl group can be introduced via an amidation reaction using butylamine under acidic or basic conditions.

Industrial Production Methods: Industrial production of this compound typically involves:

Chemical Reactions Analysis

Types of Reactions: 1-Butyl-5-oxo-L-proline undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can convert the keto group to a hydroxyl group, forming 1-butyl-5-hydroxy-L-proline.

    Substitution: The butyl group can be substituted with other alkyl or aryl groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Alkyl halides, aryl halides.

Major Products:

    1-Butyl-5-hydroxy-L-proline: Formed through reduction.

    1-Aryl-5-oxo-L-proline: Formed through substitution reactions.

Comparison with Similar Compounds

Uniqueness: 1-Butyl-5-oxo-L-proline is unique due to the presence of the butyl group, which imparts distinct chemical properties and biological activities compared to its analogs. This modification enhances its potential as a versatile building block in organic synthesis and as a candidate for drug development .

Properties

CAS No.

917598-38-0

Molecular Formula

C9H15NO3

Molecular Weight

185.22 g/mol

IUPAC Name

(2S)-1-butyl-5-oxopyrrolidine-2-carboxylic acid

InChI

InChI=1S/C9H15NO3/c1-2-3-6-10-7(9(12)13)4-5-8(10)11/h7H,2-6H2,1H3,(H,12,13)/t7-/m0/s1

InChI Key

UUKCIGJPFKDBGN-ZETCQYMHSA-N

Isomeric SMILES

CCCCN1[C@@H](CCC1=O)C(=O)O

Canonical SMILES

CCCCN1C(CCC1=O)C(=O)O

Origin of Product

United States

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